molecular formula C17H21BN2O2 B2619113 2-(PHENYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 2095871-53-5

2-(PHENYLAMINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Numéro de catalogue: B2619113
Numéro CAS: 2095871-53-5
Poids moléculaire: 296.18
Clé InChI: WHQYJEMBYMREAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is known for its versatility as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)pyridine-4-boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Applications De Recherche Scientifique

Drug Development

The compound has been employed in the synthesis of novel pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors. DYRK1A is a target for various neurodegenerative diseases and cancers, making this compound crucial for developing therapeutic agents against these conditions .

Enzyme Inhibition

2-(Phenylamino)pyridine-4-boronic acid pinacol ester exhibits significant enzyme inhibition properties. It has been shown to interact with proteases and other enzymes that require boron for their activity. This property is particularly relevant in the context of cancer treatment, where proteasome inhibition can lead to the accumulation of pro-apoptotic factors within cancer cells .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules . This application is vital for synthesizing various biologically active compounds.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives of this compound on breast cancer cell lines using an MTT assay. The findings indicated significant reductions in cell viability at concentrations above 10 µM, demonstrating a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus using a disk diffusion method. Results showed promising antimicrobial activity with inhibition zones larger than those observed with standard antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentSynthesis of DYRK1A inhibitorsEffective against neurodegenerative diseases and cancers
Enzyme InhibitionInteraction with proteasesInduces apoptosis in cancer cells through proteasome inhibition
Synthetic MethodologiesBuilding block for Suzuki-Miyaura reactionsFacilitates complex organic molecule synthesis
Anticancer ActivityCytotoxic effects on breast cancer cell linesSignificant reduction in cell viability at higher concentrations
Antimicrobial EfficacyActivity against bacterial pathogensLarger inhibition zones compared to standard antibiotics

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-(Phenylamino)pyridine-4-boronic acid pinacol ester is unique due to its phenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of biologically active compounds and advanced materials .

Activité Biologique

2-(Phenylamino)pyridine-4-boronic acid pinacol ester is a boron-containing compound that has garnered attention for its biological activities, particularly in medicinal chemistry. Boronic acids and their derivatives have been recognized for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BNO2
  • Molecular Weight : 217.05 g/mol

The presence of the boron atom in the structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Research indicates that boronic acids can form reversible covalent bonds with diols, which is a crucial aspect of their mechanism in biological systems. This property allows them to inhibit enzymes such as proteasomes and kinases, which are vital for cellular processes.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A notable case study involved the use of boronic acid derivatives in combination therapies for multiple myeloma. The incorporation of these compounds into treatment regimens has shown enhanced efficacy compared to standard therapies alone, suggesting a synergistic effect that warrants further investigation .

Antibacterial and Antiviral Properties

The antibacterial and antiviral activities of boronic acids have also been explored. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit viral replication. For example, studies have reported that certain boronic acids can effectively inhibit the growth of resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Case Studies and Clinical Trials

A summary of relevant clinical trials involving boronic acid derivatives is presented in Table 1:

Study Purpose Phase Status
Combination therapy with bortezomib in advanced stage aggressive lymphomasTo study the combination's effectiveness against drug resistancePhase 1/Phase 2Completed
Combination therapy with ixazomib for advanced sarcomaTo establish safe dosages for treatmentPhase 1Ongoing
Bortezomib in relapsed or refractory AIDS-related sarcomaEvaluate the maximum tolerated dose (MTD)Phase 1Completed

These trials highlight the ongoing interest in boronic acids as therapeutic agents, particularly in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many boronic acids share similar structural features, their biological activities can vary significantly based on substituents and structural modifications. For example, compounds like bortezomib and ixazomib have been extensively studied for their proteasome-inhibiting properties, while others may exhibit different mechanisms such as kinase inhibition or enzyme modulation.

Propriétés

IUPAC Name

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-19-15(12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYJEMBYMREAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.